molecular formula C11H14O3 B103397 2-[(4-Ethoxyphenoxy)methyl]oxirane CAS No. 18110-26-4

2-[(4-Ethoxyphenoxy)methyl]oxirane

Cat. No.: B103397
CAS No.: 18110-26-4
M. Wt: 194.23 g/mol
InChI Key: RXBYVUJCNJKSEO-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane typically involves the reaction of 4-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[(4-Ethoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[(4-Ethoxyphenoxy)methyl]oxirane is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research involving this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenoxy)methyl]oxirane involves its ability to react with various nucleophiles due to the presence of the oxirane ring. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

2-[(4-Ethoxyphenoxy)methyl]oxirane can be compared with other similar compounds such as:

    2-[(2-Ethoxyphenoxy)methyl]oxirane: This compound has a similar structure but with the ethoxy group positioned at the 2-position instead of the 4-position.

    2-[(4-Methoxyphenoxy)methyl]oxirane: This compound has a methoxy group instead of an ethoxy group.

    2-[(4-Propoxyphenoxy)methyl]oxirane: This compound has a propoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the ethoxy group at the 4-position, which can influence its chemical behavior and applications.

Biological Activity

2-[(4-Ethoxyphenoxy)methyl]oxirane, also known as a phenolic epoxide, is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}O3_3
  • Molecular Weight : 198.23 g/mol
  • CAS Number : 3744051
  • Structure : The compound features an epoxide group, which is known for its reactivity and potential biological effects.

The biological activity of this compound can be attributed to its epoxide functional group, which can undergo nucleophilic attack leading to the formation of various reactive intermediates. These intermediates may interact with cellular macromolecules such as proteins and nucleic acids, potentially resulting in:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Activity : Preliminary studies suggest that similar phenolic compounds can inhibit microbial growth, indicating potential antibacterial properties.

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of phenolic compounds. The presence of the ethoxy group in this compound may enhance its ability to donate electrons and neutralize free radicals.

Antimicrobial Activity

Research indicates that compounds with similar structures possess significant antimicrobial effects. For instance, derivatives of phenolic compounds have demonstrated efficacy against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compoundTBD (To Be Determined)TBD
Eugenol (Similar compound)32 - 64 µg/mL64 - 128 µg/mL

Case Studies

  • Antimicrobial Efficacy : In a study examining the antibacterial properties of phenolic compounds, derivatives similar to this compound were tested against Helicobacter pylori. Results indicated that structural modifications significantly influenced their antibacterial potency, suggesting that further research on this specific compound could yield valuable insights into its efficacy.
  • Toxicological Assessments : Toxicological studies on related epoxide compounds have shown that while they can exhibit beneficial biological activities, they also pose risks due to their reactivity. For instance, epoxides can lead to DNA damage and mutagenesis if not properly managed.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of phenolic compounds. Modifications to the phenyl ring or the oxirane structure can lead to variations in biological activity:

  • Electron-donating groups generally enhance antimicrobial activity.
  • Electron-withdrawing groups tend to decrease it.

Properties

IUPAC Name

2-[(4-ethoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYVUJCNJKSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395825
Record name 2-[(4-ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18110-26-4
Record name 2-[(4-ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Ethoxyphenol (0.25 g, 1.81 mmol), anhydrous potassium carbonate (0.50 g, 3.62 mmol) and epichlorohydrin (0.57 ml, 7.24 mmol) were added to acetone (4.52 ml) and the resulting heterogeneous solution was refluxed for 16 hrs. The mixture was cooled to room temperature, filtered through a pad of celite and the filtrate was concentrated under reduced pressure. The resulting oil was dissolved in toluene (20 mL), washed sequentially with water (15 mL), 5% aqueous NaOH (20 mL) and water again (20 mL). The organic layer was dried with MgSO4 and concentrated under reduced pressure to yield 0.292 g (83%) of 2-((4-ethoxyphenoxy)methyl)oxirane as a white solid (mp=41° C.). 1H NMR (400 MHz, CDCl3) δ 6.91-6.77 (m, 4H), 4.17 (dd, J=11.0, 3.2, 1H), 3.98 (q, J=7.0, 2H), 3.91 (dd, J=11.0, 5.6, 1H), 3.34 (m, 1H), 2.90 (dd, J=4.9, 4.1, 1H), 2.75 (dd, J=5.0, 2.7, 1H), 1.39 (t, J=6.98, 3H). 13C NMR (75 MHz, CDCl3) δ 153.72, 152.78, 115.90, 115.90, 115.59, 115.59, 69.71, 64.18, 50.49, 44.98, 15.15. HRMS (m/z): [MNa]+ calc. for C11H14O3Na+, 217.08. found 217.0826.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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